L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine

Catalog No.
S13090435
CAS No.
918429-07-9
M.F
C55H95N13O11
M. Wt
1114.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-pro...

CAS Number

918429-07-9

Product Name

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C55H95N13O11

Molecular Weight

1114.4 g/mol

InChI

InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

KYRFPMCHWHEZHX-YQOXGYPXSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine is a complex peptide composed of various amino acids, including isoleucine, lysine, leucine, proline, and tyrosine. This compound is characterized by its long chain of amino acids, which contributes to its unique properties and potential functionalities in biological systems. The molecular formula of this peptide is C48H74N12O12C_{48}H_{74}N_{12}O_{12}, and it has a significant molecular weight of approximately 1,000 Da.

The chemical reactivity of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine typically involves peptide bond formation and hydrolysis. Peptide bonds can be formed through condensation reactions between the carboxyl group of one amino acid and the amino group of another, releasing water. Conversely, hydrolysis can break these bonds under acidic or basic conditions or through enzymatic activity, leading to the release of individual amino acids.

The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine can be achieved through several methods:

  • Solid-phase peptide synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for high purity and yield.
  • Liquid-phase synthesis: In this approach, the peptide is synthesized in solution, which can be advantageous for longer sequences but may result in lower yields compared to solid-phase methods.
  • Enzymatic synthesis: Utilizing enzymes such as proteases can facilitate the formation of specific peptide bonds under mild conditions.

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine has potential applications in:

  • Pharmaceuticals: As a therapeutic agent targeting specific diseases due to its bioactive properties.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing health and well-being.
  • Cosmetics: Incorporated into skincare products for its potential benefits in skin health and repair.

Studies have shown that peptides like L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine can interact with various biological receptors and enzymes. These interactions may modulate cellular pathways involved in growth, metabolism, and immune responses. Research into these interactions is crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several peptides share structural similarities with L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine:

Compound NameMolecular FormulaMolecular Weight
L-IsoleucineC6H13N131.17 Da
L-TyrosineC9H11N1O3181.19 Da
Polyproline(C5H9NO2)nVariable

Uniqueness: The uniqueness of L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine lies in its extended sequence of lysine residues combined with other hydrophobic and polar amino acids, which may enhance its stability and functionality compared to simpler peptides like L-Isoleucine or L-Tyrosine.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

13

Exact Mass

1113.72740090 g/mol

Monoisotopic Mass

1113.72740090 g/mol

Heavy Atom Count

79

Dates

Last modified: 08-10-2024

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